molecular formula C27H32ClN5O4 B12424175 Ddr2-IN-1

Ddr2-IN-1

Cat. No.: B12424175
M. Wt: 526.0 g/mol
InChI Key: YKRARSYSXDHLJH-UHFFFAOYSA-N
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Description

Ddr2-IN-1 is a potent inhibitor of the discoidin domain receptor 2 (DDR2), a type of receptor tyrosine kinase. This compound has shown significant potential in scientific research, particularly in the study of osteoarthritis and various cancers. The chemical structure of this compound is characterized by its molecular formula C27H32ClN5O4 and a molecular weight of 526.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ddr2-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.

    Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ddr2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ddr2-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of DDR2 and its effects on various chemical pathways.

    Biology: Employed in cellular studies to understand the role of DDR2 in cell signaling, proliferation, and migration.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as osteoarthritis, cancer, and fibrotic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DDR2 .

Mechanism of Action

Ddr2-IN-1 exerts its effects by inhibiting the activity of DDR2, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the active site of DDR2, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion. The primary molecular targets include the kinase domain of DDR2 and associated signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ddr2-IN-1 is unique due to its high selectivity for DDR2 over other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying DDR2-specific pathways and developing targeted therapies. Additionally, its potent inhibitory activity at low concentrations (IC50 of 26 nM) sets it apart from other similar compounds .

Properties

Molecular Formula

C27H32ClN5O4

Molecular Weight

526.0 g/mol

IUPAC Name

4-[4-[[[4-chloro-2-[2-(dimethylamino)ethoxy]-5-methylphenyl]carbamoylamino]methyl]-2-methylphenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C27H32ClN5O4/c1-17-13-22(25(15-21(17)28)36-11-10-33(4)5)32-27(35)31-16-19-6-7-24(18(2)12-19)37-20-8-9-30-23(14-20)26(34)29-3/h6-9,12-15H,10-11,16H2,1-5H3,(H,29,34)(H2,31,32,35)

InChI Key

YKRARSYSXDHLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OCCN(C)C)NC(=O)NCC2=CC(=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)C

Origin of Product

United States

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